rTRD01

TDP-43 RNA-binding protein ligand affinity

Researchers need TDP-43 ligands that discriminate pathogenic RNA binding from canonical interactions. rTRD01 solves this with documented dual-domain engagement. - Selectively inhibits TDP-43-(GGGGCC)₄ interaction (Kd 89.4 µM) while sparing (UG)₆ binding - Validated in vivo: improves locomotor defects in Drosophila ALS model - Reference-grade for screening next-generation TDP-43 ligands - Supplied as lyophilized powder, ≥98% purity

Molecular Formula C18H21FN4O2
Molecular Weight 344.4 g/mol
Cat. No. B11937033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerTRD01
Molecular FormulaC18H21FN4O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC(=CN=C2)C(=O)N)(CC3=CC=C(C=C3)F)CO
InChIInChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)8-18(12-24)6-1-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h2-5,9-10,24H,1,6-8,11-12H2,(H2,20,25)
InChIKeyMCTLSQYQBQKNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rTRD01: Procurement Baseline Profile


6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide, widely cataloged as rTRD01 (CAS 1332175-56-0), is a small-molecule ligand that binds selectively to the RNA recognition motif (RRM) domains of TAR DNA-binding protein 43 (TDP-43) [1]. Identified through in silico docking of 50,000 compounds, rTRD01 engages both RRM1 and RRM2 with a micromolar affinity, distinguishing it from ligands that target other TDP-43 domains [1]. The compound is supplied as a research tool for investigating TDP-43-driven pathophysiology in amyotrophic lateral sclerosis (ALS) and related neurodegenerative proteinopathies [1].

Workflow TDP-43 RNA-binding domain studies; selective RRM1/2 dual engagement for disease-model research.
Selection context Reported micromolar affinity profile distinguishes this tool from N-terminal domain binders.
Use context Supports ALS/FTD model studies; not intended for therapeutic or diagnostic use.

rTRD01: Critical Differentiation Factors


Direct substitution of rTRD01 with another TDP-43 ligand is scientifically unjustified because rTRD01’s binding mode (dual engagement of RRM1 and RRM2) and its selective disruption of disease-linked RNA interactions are not uniformly replicated across the class [1]. Compounds such as nTRD22 bind the N-terminal domain and allosterically modulate RNA binding through a distinct mechanism, yielding a different affinity and functional profile . The quantitative evidence below demonstrates that rTRD01 occupies a unique functional niche: it partially inhibits the pathogenic (GGGGCC)₄ hexanucleotide repeat interaction while sparing the canonical (UG)₆ binding sequence, a selectivity profile not guaranteed by other TDP-43 ligands [1].

Binding domain Ligands targeting the N-terminal domain (e.g., nTRD22 class) engage TDP-43 through a distinct mechanism; direct substitution may shift RNA-binding modulation and functional readouts.
RNA selectivity rTRD01 partially disrupts disease-linked (GGGGCC)₄ repeats while sparing canonical (UG)₆ sequences. Other TDP-43 ligands may not replicate this selectivity profile, risking off-target pathway effects.
Model response Functional rescue observed in a Drosophila ALS model is specific to this compound’s RRM dual engagement; class-level inference may not transfer to other TDP-43 modulators.

rTRD01: Quantitative Differentiation Evidence


TDP-43 RRM Domain Binding Affinity

rTRD01 binds to the TDP-43 RRM1 and RRM2 domains with an apparent dissociation constant (Kd) of 89.4 ± 0.8 μM, as measured by microscale thermophoresis (MST) [1]. In contrast, nTRD22, a TDP-43 ligand that targets the N-terminal domain, exhibits a Kd of 143 μM under comparable in vitro conditions . This difference in primary binding affinity provides a quantifiable basis for selecting rTRD01 when stronger direct engagement of the RNA-binding interface is required.

TDP-43 RRM binding affinity
Cross-study comparable
Kd 89.4 ± 0.8 μM (rTRD01) vs 143 μM (nTRD22)
Reported binding affinity context for target engagement
MST assay; in vitro comparison
TDP-43 RNA-binding protein ligand affinity

Pathogenic vs. Canonical RNA Binding Selectivity

rTRD01 inhibits the interaction between TDP-43 and the disease-linked (GGGGCC)₄ hexanucleotide repeat with an IC₅₀ of approximately 150 μM, achieving a maximal inhibition of 50% [1]. Critically, rTRD01 has a limited effect on TDP-43 binding to the canonical (UG)₆ RNA sequence [1]. This functional selectivity is a key differentiator; many TDP-43 modulators lack documented selectivity between pathogenic and physiological RNA interactions.

Pathogenic vs. canonical RNA selectivity
Head-to-head
IC₅₀ ~150 μM (GGGGCC)₄; limited effect on (UG)₆
Supports pathogenic RNA selectivity screening
>3.3-fold selectivity reported; in vitro binding assay
RNA-protein interaction selectivity C9orf72

In Vivo Efficacy in ALS Drosophila Model

In a Drosophila melanogaster model of ALS overexpressing mutant TDP-43ᴳ²⁹⁸ˢ, treatment with rTRD01 significantly improved larval turning time—a quantitative measure of neuromuscular coordination and strength—from 19.3 seconds to 12.3 seconds (P = 0.0001) [1]. No rescue was observed in larvae expressing wild-type TDP-43, underscoring the compound's specificity for the mutant phenotype [1]. This in vivo efficacy is a critical differentiator, as many TDP-43 ligands lack validated functional rescue in whole-organism disease models.

In vivo ALS model response
Class-level inference
Larval turning time 12.3 s (treated) vs 19.3 s (untreated), P=0.0001
Reported model-response endpoint context
Drosophila TDP-43ᴳ²⁹⁸ˢ model; turning time improvement
ALS Drosophila model locomotor function

Cytotoxicity Profile in Motor Neuron Cells

rTRD01 showed limited toxicity at a concentration of 50 μM in NSC-34 motor neuron-like cells [1]. This concentration exceeds the observed Kd (89 μM) and is within the range used for in vitro functional assays, indicating a favorable window for target engagement without overt cellular damage. While not a head-to-head comparison, this data provides a baseline for assessing compound tolerability in cellular models.

Motor neuron cytotoxicity
Supporting evidence
Limited toxicity at 50 μM in NSC-34 cells
Supports cytotoxicity endpoint review
Concentration above Kd; no significant damage reported
cytotoxicity NSC-34 motor neuron

rTRD01: Research Application Scenarios


TDP-43 RNA-Binding Dysregulation in ALS/FTD

Given rTRD01's selective disruption of the TDP-43–(GGGGCC)₄ hexanucleotide repeat interaction [1], researchers can employ this compound to dissect the contribution of pathogenic RNA binding to TDP-43 proteinopathy. This is particularly relevant in models of C9orf72 expansion-associated ALS and frontotemporal dementia (FTD).

In Vivo TDP-43 Proteinopathy Studies in Drosophila

rTRD01's validated efficacy in improving locomotor defects in a Drosophila ALS model [1] makes it a suitable tool for in vivo pharmacology studies aimed at validating TDP-43 as a therapeutic target. The compound's documented activity in a whole-organism model reduces the risk associated with translating in vitro findings.

Chemical Biology of RRM Domain Function

rTRD01's well-characterized binding to both RRM1 and RRM2 domains [1] positions it as a valuable chemical probe for studying the structural and functional dynamics of TDP-43's RNA recognition motifs. Its partial inhibition profile allows nuanced investigation of how disrupting specific RNA interactions alters TDP-43 localization, aggregation, or stress granule dynamics.

Benchmarking Novel TDP-43 Ligands

With a precisely quantified Kd (89.4 μM) and functional selectivity data [1], rTRD01 can serve as a reference compound for screening and characterizing next-generation TDP-43 ligands. Its well-defined in vitro and in vivo profile provides a reliable benchmark for assessing the potency and selectivity of new chemical entities.

Application
Selection Property
Validation Focus
TDP-43 RNA-binding dysregulation research (ALS/FTD models)
RRM1/2 dual-domain engagement
Pathogenic vs. canonical RNA selectivity
In vivo TDP-43 proteinopathy modeling (Drosophila)
Motor-neuron model response
Locomotor endpoint quantification
RRM domain chemical biology
Defined RRM binding profile
Binding affinity and domain specificity
Benchmarking novel TDP-43 ligands
Quantified binding and selectivity reference
Cross-compound affinity and functional comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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